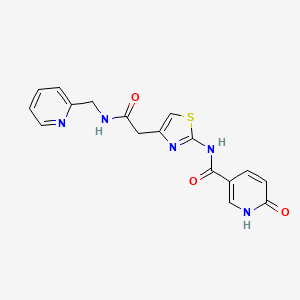![molecular formula C17H17ClN2O3 B2626876 {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate CAS No. 386279-66-9](/img/structure/B2626876.png)
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate, also known as CIL56, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate acts as a sigma-1 receptor agonist, which means it binds to and activates the receptor. This leads to the modulation of various cellular pathways, including calcium signaling, protein kinase activity, and ion channel function. The activation of the sigma-1 receptor by {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has been shown to have neuroprotective effects and can enhance neuroplasticity.
Efectos Bioquímicos Y Fisiológicos
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine, glutamate, and acetylcholine. It also modulates the activity of certain ion channels, such as voltage-gated calcium channels and NMDA receptors. {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has been reported to have anti-inflammatory and antioxidant effects as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor and can be used as a specific agonist for this receptor. It has been shown to have neuroprotective effects and can enhance neuroplasticity, making it a useful tool for studying these processes. However, {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for the use of {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate in scientific research. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has been shown to have neuroprotective effects and can enhance neuroplasticity, which may make it a useful tool in the development of new treatments for these diseases. Another area of interest is the exploration of its effects on other physiological processes, such as immune function and metabolism. {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has been reported to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases. Overall, {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has the potential to be a valuable tool in scientific research and may have important implications for the development of new treatments for various diseases.
Métodos De Síntesis
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is synthesized through a multi-step process that involves the reaction of 6-chloropyridine-3-carboxylic acid with 2-(propan-2-yl)phenyl isocyanate, followed by the reaction with methyl chloroformate. The resulting product is purified through column chromatography to obtain the final compound, {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as cell survival, membrane function, and neurotransmitter release. {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has been used in studies to investigate the role of the sigma-1 receptor in neuroprotection, neuroplasticity, and neurodegenerative diseases.
Propiedades
IUPAC Name |
[2-oxo-2-(2-propan-2-ylanilino)ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11(2)13-5-3-4-6-14(13)20-16(21)10-23-17(22)12-7-8-15(18)19-9-12/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFXXTKQLAAIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B2626794.png)
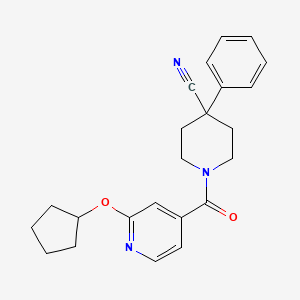
amine hydrochloride](/img/structure/B2626797.png)
![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)
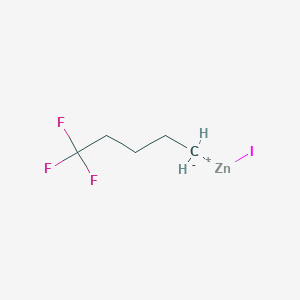
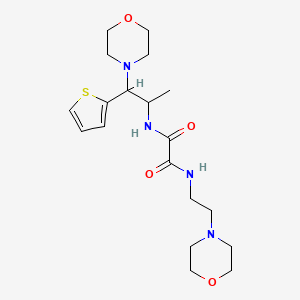
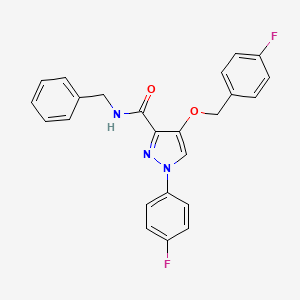
![Ethyl 4-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2626807.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2626808.png)
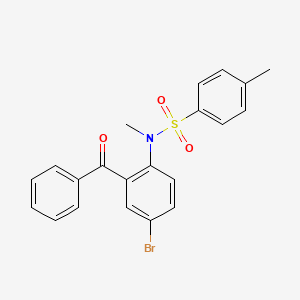
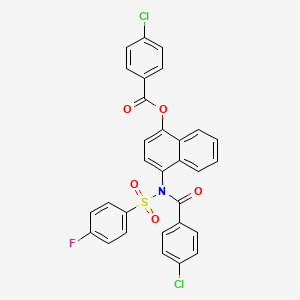
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)
![2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2626815.png)
